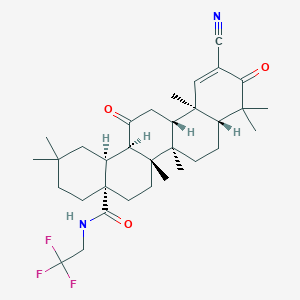

CDDO-dhTFEA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,6a,7,8,8a,13,14a,14b-dodecahydropicene-4a-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h15,20,22-24H,8-14,16,18H2,1-7H3,(H,38,41)/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYWYZJDSBWZHH-BFGQVZSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC(=O)[C@H]4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC(F)(F)F)C)(C=C(C(=O)C3(C)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CDDO-dhTFEA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of action of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide (CDDO-dhTFEA), also known as RTA dh404. This synthetic oleanane triterpenoid has demonstrated significant therapeutic potential in preclinical models through its dual action as a potent activator of the Nrf2 antioxidant pathway and an inhibitor of the pro-inflammatory NF-κB signaling cascade.

Executive Summary

This compound exerts its cytoprotective and anti-inflammatory effects primarily through two interconnected mechanisms:

-

Nrf2 Pathway Activation: this compound covalently modifies a critical cysteine residue on Keap1, the primary negative regulator of the transcription factor Nrf2. This modification disrupts the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) and drives the transcription of a broad array of antioxidant and cytoprotective genes.

-

NF-κB Pathway Inhibition: this compound and its analogs directly inhibit the IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of pro-inflammatory genes.

This dual mechanism allows this compound to effectively attenuate oxidative stress, inflammation, and fibrosis in various pathological conditions.

The Keap1-Nrf2 Signaling Pathway and its Modulation by this compound

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1. Keap1 functions as a substrate adaptor for a Cul3-Rbx1 E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and proteasomal degradation, keeping its cellular levels low.[1][2][3]

This compound is a potent electrophile that reacts with specific, highly reactive cysteine residues on Keap1. The primary target for this interaction is Cysteine 151 (Cys151) located within the BTB domain of Keap1.[1][3][4][5][6] The covalent adduction of this compound to Cys151 induces a conformational change in the Keap1-Cul3 E3 ligase complex, which impairs its ability to ubiquitinate Nrf2.[1][3] This disruption allows newly synthesized Nrf2 to bypass degradation, accumulate in the cytoplasm, and subsequently translocate to the nucleus.[1][3][7]

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to AREs in the promoter regions of its target genes.[7][8][9] This leads to the coordinated upregulation of a vast array of cytoprotective genes, including:

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase.[10][11][12]

-

Glutathione Homeostasis: Glutamate-cysteine ligase (GCLC and GCLM), glutathione reductase (GSR), and glutathione S-transferases (GSTs).[12]

-

Other Cytoprotective Proteins: Thioredoxin (Txn), thioredoxin reductase (Txnrd), and peroxiredoxin (Prdx).[10][12]

The following diagram illustrates the activation of the Nrf2 pathway by this compound.

The NF-κB Signaling Pathway and its Inhibition by this compound

The NF-κB family of transcription factors are central regulators of inflammation, immunity, and cell survival.[13][14] In the canonical pathway, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[13][14] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound and its analogs have been shown to directly inhibit the catalytic activity of IKKβ.[7][8] This inhibition is mediated by the covalent modification of Cysteine 179 (Cys179) in the activation loop of IKKβ.[3] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory signaling.[3]

The following diagram illustrates the inhibition of the NF-κB pathway by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound and related compounds.

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound | Assay | Cell Type | Effective Concentration | Reference |

| This compound | Nrf2 Activation | Rat Islets | 300 nM | [7] |

| This compound | Upregulation of Nrf2 Target Genes | Human Aortic Endothelial Cells | Not specified, but effective | |

| CDDO-Me | Nrf2 Nuclear Translocation | RAW 264.7 Macrophages | 10-50 nM (significant at 25 nM) | [2] |

| CDDO-Me | Nrf2 Nuclear Translocation | HMVEC and K562 cells | 100 nM | [8] |

| CDDO-Im | Nrf2-dependent Gene Expression | Human PBMCs | 20 nM | [4] |

| CDDO-Im | Inhibition of IL-2 Secretion | Human Jurkat T cells | 0.001-0.01 µM (1-10 nM) |

Table 2: In Vivo Activity of this compound

| Compound | Animal Model | Dose | Effect | Reference |

| This compound | 5/6 Nephrectomized Rats (CKD) | 2 mg/kg/day (oral) | Restored Nrf2 activity, attenuated oxidative stress, inflammation, and fibrosis | [8][10][12] |

| This compound | Diabetic Akita Mice | 3 mg/kg (oral) | Attenuated endothelial dysfunction | |

| This compound | Rat Acute Pancreatitis Model | 1 mg/kg (oral) | Anti-inflammatory activity | [11] |

| This compound | Mouse Model of Ischemic Retinopathy | 1 mg/kg (every other day) | Reduced vaso-obliteration and neovascularization | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol is a representative method for assessing the activation of the Nrf2 pathway by measuring the accumulation of Nrf2 protein in the nucleus.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This protocol outlines the steps to quantify the mRNA levels of Nrf2 target genes following treatment with this compound.

Clinical Development Landscape

While this compound (RTA dh404) has shown significant promise in preclinical studies, there is currently no publicly available information on its progression into human clinical trials. However, a closely related analog, bardoxolone methyl (CDDO-Me), has been investigated in late-stage clinical trials for the treatment of chronic kidney disease. The clinical development of bardoxolone methyl provides valuable insights into the therapeutic potential and challenges of this class of Nrf2 activators in human diseases.

Conclusion

This compound is a promising therapeutic agent with a well-defined dual mechanism of action that involves the potent activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. Its ability to combat oxidative stress and inflammation simultaneously makes it an attractive candidate for the treatment of a wide range of diseases. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]

- 3. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AID 1183838 - Inhibition of TNFalpha-induced NF-kappaB activation in human A549 cells after 7 hrs by luciferase reporter gene assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 Activation With CDDO-Methyl Promotes Beneficial and Deleterious Clinical Effects in Transgenic Mice With Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nrf2-Dependent and -Independent Effects of tert-Butylhydroquinone, CDDO-Im, and H2O2 in Human Jurkat T Cells as Determined by CRISPR/Cas9 Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

RTA dh404: A Potent Nrf2 Activator for Attenuating Oxidative Stress and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RTA dh404, also known as CDDO-dhTFEA (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide), is a synthetic oleanane triterpenoid that has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant response, and its activation by RTA dh404 has demonstrated significant therapeutic potential in preclinical models of diseases characterized by oxidative stress and inflammation, including chronic kidney disease (CKD), cardiovascular conditions, and diabetic retinopathy.[1][3][4][5] This document provides a comprehensive technical overview of RTA dh404, including its mechanism of action, a summary of key preclinical findings, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action: Nrf2 Activation and NF-κB Inhibition

RTA dh404 exerts its cytoprotective effects primarily through the modulation of two key signaling pathways: the activation of the Nrf2 pathway and the inhibition of the pro-inflammatory nuclear factor kappa B (NF-κB) pathway.[2][6]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] RTA dh404 is believed to interact with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[3][7] This prevents the degradation of Nrf2, allowing it to translocate to the nucleus.

Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of target genes. This leads to the transcription of numerous cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, and thioredoxin.[3][8] The upregulation of these genes fortifies the cell's ability to combat oxidative stress.

Concurrently, RTA dh404 has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[1][2] This dual mechanism of activating antioxidant defenses while suppressing inflammatory responses makes RTA dh404 a compelling therapeutic candidate for a range of pathological conditions.

Quantitative Data from Preclinical Studies

The therapeutic efficacy of RTA dh404 has been quantified in several preclinical models. The following tables summarize key findings from studies in chronic kidney disease and diabetic complications.

Table 1: Effects of RTA dh404 in a Rat Model of Chronic Kidney Disease (CKD)

Data from a 12-week study in a 5/6 nephrectomized rat model.[1][8][9][10]

| Parameter | Control (Sham) | CKD + Vehicle | CKD + RTA dh404 (2 mg/kg/day) |

| Mean Arterial Pressure (mmHg) | 113 ± 5 | 146 ± 2 | 119 ± 3# |

| Urinary Protein Excretion | Significantly lower than CKD | Elevated | Significantly reduced vs. CKD + Vehicle |

| Plasma Malondialdehyde (MDA) (µmol/L) | 0.7 ± 0.1 | 1.4 ± 0.1 | 0.9 ± 0.1# |

| Nuclear Nrf2 Abundance (Kidney) | Baseline | Markedly reduced | Increased vs. CKD + Vehicle |

| Keap1 Abundance (Kidney) | Baseline | - | Decreased vs. CKD + Vehicle |

| Nuclear NF-κB p65 Abundance (Kidney) | Baseline | Elevated | Attenuated vs. CKD + Vehicle |

*p<0.05 vs. Control; #p<0.05 vs. CKD + Vehicle

Table 2: Effects of RTA dh404 on Endothelial Function in CKD Rats

Data from aortic rings of 5/6 nephrectomized rats after 12 weeks of treatment.[2][6]

| Parameter | CKD + Vehicle | CKD + RTA dh404 (2 mg/kg/day) |

| Acetylcholine-induced Relaxation | Significantly reduced | Restored towards control levels |

| Aortic Nitrotyrosine Accumulation | Increased | Markedly reduced |

| Aortic NAD(P)H Oxidase Subunits | Upregulated | Expression restored towards control levels |

| Aortic MCP-1 Expression | Increased | Decreased to control levels |

| Aortic AT1 Receptor Expression | Increased | Partially restored towards control levels |

Table 3: Effects of RTA dh404 in a Mouse Model of Diabetic Retinopathy

Data from diabetic Akita mice treated for 20 weeks.[5][11]

| Parameter | Diabetic Control | Diabetic + RTA dh404 (3 mg/kg) |

| Vascular Leakage (Retina) | Increased | Prevented |

| VEGF and Angiopoietin-2 (Retina) | Upregulated | Upregulation prevented |

| TNF-α and IL-6 (Retina) | Upregulated | Upregulation prevented |

| Nrf2, HO-1, NQO1 (Retina) | - | Increased |

| Oxidative Stress Markers (Retina) | Increased | Attenuated |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the cited studies on RTA dh404.

Animal Model of Chronic Kidney Disease

-

Model: 5/6 nephrectomy in rats is used to induce chronic kidney disease.[1][9]

-

Procedure: The surgical procedure involves the removal of the upper and lower thirds of one kidney, followed by the complete removal of the contralateral kidney a week later. Sham-operated rats serve as controls.[1]

-

Treatment: RTA dh404 (2 mg/kg/day) or vehicle is administered orally once daily for a duration of 12 weeks, starting immediately after the nephrectomy surgery.[9][10]

-

Assessments:

-

Blood Pressure: Mean arterial pressure is measured.[1]

-

Renal Function: Urinary protein excretion and other relevant biomarkers are quantified.[8]

-

Oxidative Stress: Plasma levels of malondialdehyde (MDA) are measured as an indicator of lipid peroxidation.[8]

-

Tissue Analysis: Kidneys are harvested for Western blotting and immunohistochemistry to assess the protein abundance and localization of Nrf2, Keap1, NF-κB subunits, and downstream target genes.[1][8]

-

Assessment of Endothelial Function

-

Preparation: Thoracic aortic rings are isolated from the experimental animals (e.g., the CKD rat model).[2][6]

-

Vascular Reactivity: The aortic rings are mounted in an organ bath, and isometric tension is recorded. The relaxation response to acetylcholine is measured to assess endothelium-dependent vasodilation.[2]

-

Molecular Analysis: Aortic tissues are processed for Western blotting to quantify the expression of proteins involved in oxidative stress and inflammation, such as NAD(P)H oxidase subunits, nitrotyrosine (a marker of peroxynitrite), MCP-1, and angiotensin II type 1 (AT1) receptors.[2][6]

In Vitro Cardiomyocyte Studies

-

Cell Culture: H9C2 cardiomyocytes are cultured under standard conditions.[3][7]

-

Treatment: Cells are treated with RTA dh404 (dh404) at various concentrations. To induce oxidative stress, cells can be challenged with hypertrophic agonists like angiotensin II (Ang II).[3][4]

-

Analysis:

-

Nrf2 Activation: Nuclear translocation of Nrf2 is assessed by Western blotting of nuclear and cytoplasmic fractions.[3]

-

Gene Expression: The expression of Nrf2 target genes (e.g., HO-1, NQO1) is quantified by qRT-PCR.[7]

-

Oxidative Stress: The production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is measured using fluorescent probes.[3]

-

Ubiquitination Assays: To confirm the mechanism of Nrf2 stabilization, co-immunoprecipitation and ubiquitination assays are performed to evaluate the interaction between Nrf2, Keap1, and components of the E3 ligase complex.[3][7]

-

Conclusion and Future Directions

RTA dh404 is a promising preclinical candidate that effectively mitigates cellular damage by activating the Nrf2 antioxidant pathway and suppressing NF-κB-mediated inflammation. The quantitative data from various disease models consistently demonstrate its ability to restore physiological function and reduce pathological markers. The detailed experimental protocols provided herein offer a foundation for further investigation into its therapeutic potential. Future research should focus on clinical trials to ascertain the safety and efficacy of RTA dh404 in human diseases driven by oxidative stress and inflammation. The potent and dual mechanism of action suggests its broad applicability in complex multifactorial diseases.

References

- 1. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease [pubmed.ncbi.nlm.nih.gov]

- 2. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydro-CDDO-trifluoroethyl amide (dh404), a novel Nrf2 activator, suppresses oxidative stress in cardiomyocytes [pubmed.ncbi.nlm.nih.gov]

- 5. Nrf2 Activation Is a Potential Therapeutic Approach to Attenuate Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydro-CDDO-Trifluoroethyl Amide (dh404), a Novel Nrf2 Activator, Suppresses Oxidative Stress in Cardiomyocytes | PLOS One [journals.plos.org]

- 8. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. The nuclear factor (erythroid-derived 2)-like 2 (Nrf2) activator dh404 protects against diabetes-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NF-κB Inhibitory Signaling of CDDO-dhTFEA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by the synthetic oleanane triterpenoid, CDDO-dhTFEA (also known as RTA dh404). This compound is a promising therapeutic agent with potent anti-inflammatory properties, primarily attributed to its ability to suppress NF-κB, a key regulator of the inflammatory response. This document details the specific interactions of this compound with components of the canonical NF-κB pathway, presents available quantitative data on its inhibitory effects, outlines relevant experimental methodologies, and provides a visual representation of the signaling cascade.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being the most prominent.

Activation of the canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This leads to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ then phosphorylates IκBα at two specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, allowing the active p50/p65 heterodimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound: Mechanism of NF-κB Inhibition

This compound, a synthetic oleanane triterpenoid, exerts its anti-inflammatory effects by directly targeting the canonical NF-κB signaling pathway. Evidence suggests that this compound and its analogs function as potent inhibitors of this pathway through multiple mechanisms. The primary mechanism of action involves the direct inhibition of the IκB kinase β (IKKβ) subunit.

By inhibiting the kinase activity of IKKβ, this compound prevents the phosphorylation of IκBα. Consequently, IκBα is not targeted for ubiquitination and degradation, and it remains bound to the NF-κB complex in the cytoplasm. This sequestration of NF-κB prevents its nuclear translocation and subsequent activation of pro-inflammatory gene expression.

Furthermore, some studies on related synthetic triterpenoids suggest an indirect mechanism of NF-κB inhibition through the activation of the Nrf2 pathway, which can lead to the detoxification of reactive oxygen species (ROS). As ROS can be activators of the NF-κB pathway, the antioxidant effects of these compounds can also contribute to the overall suppression of NF-κB signaling.

The culmination of these actions is a significant attenuation of the inflammatory response, highlighting the therapeutic potential of this compound in inflammatory and autoimmune diseases.

Quantitative Analysis of NF-κB Inhibition

| Compound | Cell Line | Assay Type | Concentration | % Inhibition of NF-κB Activity (relative to TNFα control) |

| RTA 408 | HeLa/NF-κB-Luc | Luciferase Reporter Assay | 10 nM | ~20% |

| RTA 408 | HeLa/NF-κB-Luc | Luciferase Reporter Assay | 100 nM | ~60% |

| RTA 408 | HeLa/NF-κB-Luc | Luciferase Reporter Assay | 1 µM | ~80% |

Note: This data is for the related compound RTA 408 and is presented for comparative purposes to illustrate the potent NF-κB inhibitory activity of this class of synthetic oleanane triterpenoids.

Experimental Protocols

The investigation of this compound's effect on NF-κB signaling involves a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Lines: Human cell lines responsive to NF-κB activation, such as HeLa, HEK293, or macrophage cell lines (e.g., RAW 264.7), are commonly used.

-

Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates or 96-well plates) and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound (typically in the nanomolar to low micromolar range) for a specified period (e.g., 1-2 hours). Subsequently, NF-κB activation is induced by adding a stimulating agent such as TNF-α (e.g., 10 ng/mL) for a defined duration (e.g., 30 minutes for signaling pathway analysis or 6 hours for reporter gene assays).

IKKβ Kinase Assay

This assay directly measures the enzymatic activity of IKKβ and its inhibition by this compound.

-

Principle: An in vitro kinase assay is performed using recombinant active IKKβ, a specific substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα, such as GST-IκBα), and ATP. The amount of phosphorylated substrate is then quantified.

-

Procedure:

-

Recombinant human IKKβ is incubated with varying concentrations of this compound in a kinase assay buffer.

-

The kinase reaction is initiated by adding the IκBα substrate and ATP (often radiolabeled with γ-³²P-ATP for autoradiographic detection, or using non-radioactive methods like ADP-Glo™ Kinase Assay which measures ADP formation).

-

The reaction is allowed to proceed at 30°C for a specific time (e.g., 30 minutes).

-

The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE.

-

The amount of phosphorylated substrate is visualized by autoradiography or quantified using a luminometer, and the IC50 value for IKKβ inhibition is calculated.

-

Western Blot Analysis for IκBα Phosphorylation and Degradation, and p65 Nuclear Translocation

This method assesses the key downstream events of IKKβ activity.

-

Principle: Western blotting is used to detect the levels of specific proteins in cell lysates. To analyze p65 nuclear translocation, cytoplasmic and nuclear fractions of the cell are separated.

-

Procedure:

-

Following cell treatment, cells are washed with ice-cold PBS and lysed. For translocation studies, cytoplasmic and nuclear extracts are prepared using a nuclear extraction kit.

-

Protein concentrations of the lysates are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 or PCNA for nuclear extracts).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. The level of luciferase expression is directly proportional to the transcriptional activity of NF-κB.

-

Procedure:

-

Cells are seeded in a 96-well plate and co-transfected with the NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

After 24 hours, the cells are pre-treated with this compound followed by stimulation with TNF-α for 6-8 hours.

-

The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity, and the fold induction of NF-κB activity is calculated relative to the unstimulated control.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the NF-κB signaling pathway and the experimental workflows described above.

The Discovery and Synthesis of CDDO-dhTFEA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CDDO-dhTFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-dihydro-trifluoroethyl amide), also known as RTA dh404. This compound is a synthetic oleanane triterpenoid that has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and a formidable inhibitor of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. This dual activity positions it as a promising therapeutic candidate for a range of diseases characterized by oxidative stress and inflammation, most notably chronic kidney disease (CKD). This document details the chemical synthesis of this compound, summarizes its biological activities with available quantitative data, provides detailed experimental protocols for key assays, and visualizes the core signaling pathways it modulates.

Discovery and Rationale

This compound belongs to a class of synthetic triterpenoids derived from the natural product oleanolic acid. The initial development of these compounds was driven by the need for potent anti-inflammatory agents. Researchers modified the structure of oleanolic acid to enhance its biological activity, leading to the creation of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO).[1][2] Further derivatization of CDDO at the C-28 carboxyl group yielded a series of amides and esters with improved potency and drug-like properties. This compound was synthesized as part of these efforts and was identified as a highly potent activator of the Nrf2 pathway.[3]

The primary rationale for the development of this compound lies in its ability to simultaneously upregulate the endogenous antioxidant response via Nrf2 and suppress inflammatory signaling through NF-κB inhibition. This dual mechanism is particularly relevant in complex multifactorial diseases where both oxidative stress and inflammation are key pathological drivers.

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the naturally occurring pentacyclic triterpenoid, oleanolic acid. The core intermediate, CDDO, is first synthesized, and subsequently converted to the final product.

Synthesis of CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid)

The synthesis of CDDO from oleanolic acid involves a series of chemical transformations to introduce the requisite functional groups and unsaturation. A representative synthetic pathway is described below[2][4][5]:

-

Protection and Oxidation: The synthesis typically starts from a protected form of oleanolic acid. The hydroxyl group at C-3 is oxidized to a ketone, and the C-12 position is also oxidized to introduce a ketone, often following initial functionalization of the C-11 position.

-

Introduction of the Cyano Group: A key step is the introduction of the electron-withdrawing cyano group at the C-2 position. This is often achieved through a formylation reaction at C-2, followed by reaction with hydroxylamine to form an isoxazole ring, which is subsequently cleaved to yield the α-cyano enone functionality.

-

Formation of the Dienone System: The characteristic A and C ring dienone system of CDDO is introduced through selective dehydrogenation reactions.

-

Final Modifications: The final steps may involve deprotection and other functional group manipulations to yield CDDO.

Synthesis of this compound from CDDO

The final step in the synthesis of this compound involves the formation of an amide bond between the C-28 carboxylic acid of CDDO and 2,2,2-trifluoroethylamine. This is typically achieved through the following steps:

-

Activation of the Carboxylic Acid: The carboxylic acid of CDDO is first converted to a more reactive species, such as an acid chloride. This is commonly done by treating CDDO with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent.

-

Amide Coupling: The resulting CDDO acid chloride is then reacted with 2,2,2-trifluoroethylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction. The reaction is typically carried out in an anhydrous aprotic solvent.

Biological Activity and Quantitative Data

This compound exerts its biological effects primarily through the modulation of the Nrf2 and NF-κB signaling pathways.

Nrf2 Activation

This compound is a potent activator of the Nrf2 transcription factor. It functions by covalently modifying a critical cysteine residue (Cys151) on Keap1, the primary negative regulator of Nrf2.[6] This modification disrupts the Keap1-Cul3 ubiquitin ligase complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a wide array of cytoprotective and antioxidant enzymes.

NF-κB Inhibition

In addition to activating Nrf2, this compound and its analogs are potent inhibitors of the NF-κB signaling pathway. This inhibition is mediated, at least in part, by the direct interaction with and inhibition of IκB kinase β (IKKβ), a key kinase responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[3][5] By preventing IκBα degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Quantitative Data

| Compound | Assay | Cell Line/Model | Parameter | Value | Reference |

| CDDO | Inhibition of NO Production | Mouse Macrophages | IC50 | 0.4 nM | [7] |

| CDDO-Me | Nrf2 Nuclear Translocation | RAW 264.7 Macrophages | Effective Concentration | 10-50 nM | [8] |

| This compound | Nrf2 Activation | Rat Islets | Effective Concentration | 300 nM | [9] |

| This compound | In vivo Nrf2 Activation | Rat Pancreas | Oral Dose | 1 mg/kg/day | [10] |

| CDDO | Keap1 Binding | Surface Plasmon Resonance | KD | 3 nM | [2] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Nrf2 Nuclear Translocation by Western Blot

This protocol describes the detection of Nrf2 accumulation in the nucleus following treatment with this compound.

Materials:

-

Cell line of interest (e.g., HEK293T, RAW 264.7)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10-500 nM) or vehicle (DMSO) for the desired time (e.g., 2-6 hours).

-

Cell Lysis and Fractionation: Wash cells with ice-cold PBS and harvest. Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA protein assay.

-

Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal in the nuclear fraction to the Lamin B1 signal.

NF-κB Inhibition by Luciferase Reporter Assay

This protocol measures the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Complete cell culture medium

-

This compound

-

NF-κB stimulus (e.g., TNF-α, LPS)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Plate the transfected cells in a 96-well plate.

-

Pre-treatment with this compound: After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation of NF-κB Activity: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include a non-stimulated control.

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit protocol.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the this compound-treated and stimulated wells to the stimulated-only wells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Nrf2 Activation Pathway by this compound.

Caption: NF-κB Inhibition Pathway by this compound.

Caption: General Experimental Workflow.

Conclusion

This compound is a promising synthetic triterpenoid with a dual mechanism of action that potently activates the Nrf2 antioxidant pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway. Its chemical synthesis is well-established, originating from the natural product oleanolic acid. The biological activities of this compound have been demonstrated in various in vitro and in vivo models, highlighting its therapeutic potential for diseases driven by oxidative stress and inflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this compelling molecule. Further research to elucidate its precise pharmacokinetic and pharmacodynamic properties in various disease models is warranted to facilitate its translation into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and biochemical characterization establishes a detailed understanding of KEAP1-CUL3 complex assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2 Activation With CDDO-Methyl Promotes Beneficial and Deleterious Clinical Effects in Transgenic Mice With Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the BTB domain of Keap1 and its interaction with the triterpenoid antagonist CDDO - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oleanane Triterpenoid Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane triterpenoids are a class of naturally occurring pentacyclic triterpenoids that have garnered significant attention in the scientific community for their broad spectrum of biological activities. These compounds, and their semi-synthetic derivatives, have demonstrated potent anti-inflammatory, anticancer, antiviral, and antioxidant properties in numerous preclinical studies.[1][2][3] This technical guide provides a comprehensive overview of the core aspects of oleanane triterpenoid research, including quantitative data on their biological activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action through key signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the in vitro efficacy of various oleanane triterpenoid derivatives across different therapeutic areas. This data is crucial for comparing the potency of different structural modifications and for selecting lead compounds for further development.

Table 1: Cytotoxicity of Oleanane Triterpenoid Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Oleanolic Acid Derivative 1 | HepG2 2.2.15 | >50 | [4] |

| Oleanolic Acid Derivative 2 | HepG2 2.2.15 | 17.9 | [4] |

| Oleanolic Acid Derivative 6 | HepG2 2.2.15 | 5.3 | [4] |

| Monodesmosidic saponins 6-8 | HL-60, HepG2, A549, HeLa | 7.25–22.38 | [5] |

| Oleanolic acid 3-O-α-l-arabinoside (426 ) | Various cancer cell lines | 4.4 to 13.7 | [6] |

| Barringtogenol C (189 ) | HepG2 | 15.1 ± 1.3 | [6] |

| 3β-Hydroxy-22-oxo-20-taraxasten-30-oic acid (703 ) | A2780 | 3.9 | [6] |

| OADP | RAW 264.7 | 1.72 ± 0.10 (µg/mL) | [7] |

| Oleanolic Acid | RAW 264.7 | 56 (µg/mL) | [7] |

Table 2: Anti-inflammatory Activity of Oleanane Triterpenoid Derivatives

| Compound/Derivative | Assay | IC50 | Reference |

| TP-46 (A-ring enone of Oleanolic Acid) | iNOS inhibition | 6.0 µM | [1] |

| TP-82 (A and C-ring enone of Oleanolic Acid) | iNOS inhibition | 0.2 µM | [1] |

| Compounds 6-11 from Panax stipuleanatus | NF-κB inhibition | 3.1-18.9 μM | [8] |

| OADP | NO inhibition (48h) | 1.09 ± 0.01 µg/mL | [7] |

| Oleanolic Acid | NO inhibition (48h) | 31.28 ± 2.01 µg/mL | [7] |

| Diclofenac | NO inhibition (48h) | 53.84 ± 2.25 µg/mL | [7] |

| 30-hydroxy-2,3-seco-lup-20(29)-ene-2,3-dioic acid (17 ) | Superoxide anion generation | 0.06 ± 0.01 µg/mL | [9] |

| 30-hydroxy-2,3-seco-lup-20(29)-ene-2,3-dioic acid (17 ) | Elastase release | 1.03 ± 0.35 µg/mL | [9] |

Table 3: Antiviral Activity of Oleanane Triterpenoid Derivatives

| Compound/Derivative | Virus | EC50 / IC50 | Reference |

| Oleanolic Acid | HIV-1 integrase | 30.3 µM | [10] |

| Oleanolic Acid | HIV-1 protease | 57.7 µM | [10] |

| Oleanolic Acid | HSV-1 | 6.8 µg/mL | [11] |

| Oleanolic Acid | HSV-2 | 7.8 µg/mL | [11] |

| Oleanolic Acid Derivative 32 | HIV | 0.32 µM | [11] |

| Glycyrrhizin (1 ) | SARS-CoV | 0.37 mM | [12] |

| Betulinic Acid | HIV-1 protease | 4 µM | [12] |

| Ursolic Acid | HIV-1 protease | 4 µM | [12] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays used in the evaluation of oleanane triterpenoid derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well plates

-

Test compound (oleanane triterpenoid derivative)

-

Cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oleanane triterpenoid derivative in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Luciferase Reporter Assay

This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation. Many oleanane triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[2][14][15]

Materials:

-

Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293T, HepG2).

-

Test compound (oleanane triterpenoid derivative).

-

Inducing agent (e.g., TNF-α, LPS).

-

Luciferase assay reagent (containing luciferin).

-

Lysis buffer.

-

96-well opaque plates.

-

Luminometer.

Procedure:

-

Cell Seeding and Transfection (if applicable): Seed cells in a 96-well plate. For transient transfections, introduce the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[16]

-

Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the oleanane triterpenoid derivative for a specified time (e.g., 1-2 hours).

-

Induction of NF-κB Activation: Stimulate the cells with an inducing agent (e.g., 10 ng/mL TNF-α) for a defined period (e.g., 6 hours) to activate the NF-κB pathway.[17] Include an unstimulated control.

-

Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.[18] Incubate according to the manufacturer's protocol to ensure complete cell lysis.

-

Luciferase Activity Measurement: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay reagent to each well.[18]

-

Luminescence Reading: Immediately measure the luminescence using a luminometer.[19] If a dual-luciferase system is used, subsequently add the second substrate (e.g., for Renilla) and measure its luminescence.

-

Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control.

Nrf2 Activation Assay

The transcription factor Nrf2 is a master regulator of the antioxidant response. Many synthetic oleanane triterpenoids are potent activators of the Nrf2 pathway.[3][20][21]

Materials:

-

Cells with a stable or transient Nrf2-responsive reporter (e.g., ARE-luciferase).

-

Test compound (oleanane triterpenoid derivative).

-

Luciferase assay system (as described for the NF-κB assay).

-

Luminometer.

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect with an Antioxidant Response Element (ARE)-driven luciferase reporter construct if necessary.

-

Compound Treatment: Treat the cells with various concentrations of the oleanane triterpenoid derivative for a specified duration (e.g., 24 hours).

-

Cell Lysis and Luciferase Measurement: Follow the same cell lysis and luciferase activity measurement steps as described in the NF-κB luciferase reporter assay protocol.

-

Data Analysis: Determine the fold induction of Nrf2-dependent luciferase activity by the test compound compared to the vehicle-treated control cells.

Signaling Pathways and Mechanisms of Action

Oleanane triterpenoid derivatives modulate several key signaling pathways implicated in disease pathogenesis. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14][15] Oleanane triterpenoids have been shown to inhibit this pathway at multiple points, including the prevention of IκBα phosphorylation and degradation.[7]

Caption: Inhibition of the NF-κB signaling pathway by oleanane triterpenoid derivatives.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. Electrophiles and reactive oxygen species can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.[20] Synthetic oleanane triterpenoids are among the most potent known inducers of the Nrf2 pathway.[21]

Caption: Activation of the Nrf2 signaling pathway by oleanane triterpenoid derivatives.

Synthesis of Oleanane Triterpenoid Derivatives

The chemical modification of the oleanane scaffold, particularly oleanolic acid, has led to the development of highly potent derivatives. Key synthetic strategies often involve modifications at the C-3 hydroxyl group, the C-12 double bond, and the C-28 carboxylic acid.[1][22][23][24]

General Synthetic Workflow

A common workflow for the synthesis of bioactive oleanane derivatives starts with the isolation of a natural triterpenoid, such as oleanolic acid. This is followed by a series of chemical modifications to introduce new functional groups or alter the existing ones to enhance biological activity.

Caption: General workflow for the synthesis and screening of oleanane triterpenoid derivatives.

Conclusion

Oleanane triterpenoid derivatives represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with the ability to modulate key signaling pathways such as NF-κB and Nrf2, make them attractive candidates for drug discovery and development in the areas of oncology, inflammation, and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating the design of new experiments and the development of novel therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to translate the promising preclinical findings into clinical applications.

References

- 1. New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.amsbio.com [resources.amsbio.com]

- 17. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of CDDO-dhTFEA in Chronic Kidney Disease: A Technical Guide

Executive Summary

Chronic Kidney Disease (CKD) is a global health issue characterized by a progressive loss of kidney function, often driven by persistent inflammation and oxidative stress.[1][2] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, but its activity is frequently impaired in CKD.[1][3] CDDO-dhTFEA (also known as RTA dh404), a synthetic oleanane triterpenoid, has emerged as a potent therapeutic candidate. This document provides a technical overview of its mechanism, preclinical efficacy, and the experimental protocols used to validate its potential. Preclinical studies demonstrate that this compound potently activates the Nrf2 pathway and inhibits the pro-inflammatory NF-κB pathway.[3][4] In a well-established rat model of CKD, long-term administration of this compound was shown to restore Nrf2 activity, attenuate oxidative stress and inflammation, reduce fibrosis, and improve both renal and endothelial function.[1][2][5] This guide synthesizes the current data, offering researchers and drug development professionals a detailed resource on the therapeutic promise of this compound for CKD.

Introduction: The Role of Oxidative Stress and Inflammation in CKD

Chronic Kidney Disease is fundamentally linked to a self-perpetuating cycle of oxidative stress and inflammation.[6] Under physiological conditions, the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against these insults, orchestrating the expression of numerous antioxidant and cytoprotective genes.[3][7] However, in the uremic environment of CKD, Nrf2 activity is significantly impaired, leading to a diminished antioxidant capacity.[1] This Nrf2 dysfunction, coupled with the activation of pro-inflammatory pathways like nuclear factor kappa B (NF-κB), accelerates glomerulosclerosis, interstitial fibrosis, and vascular damage, driving the progression of the disease.[1][2] Therefore, therapeutic strategies aimed at restoring Nrf2 activity and inhibiting NF-κB present a compelling approach to slowing or halting CKD progression.[8]

This compound: A Second-Generation Nrf2 Activator

This compound (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-9,11-dihydro-trifluoroethyl amide) is a synthetic triterpenoid derived from oleanolic acid.[1][6][8] It is an analog of bardoxolone methyl (CDDO-Me), another well-studied Nrf2 activator.[3][9] These synthetic triterpenoids are designed to be exceptionally potent inducers of the Nrf2 pathway.[8] this compound's therapeutic action is twofold: it is a powerful activator of Nrf2 and a potent inhibitor of the pro-inflammatory NF-κB signaling pathway.[3][10]

Core Mechanism of Action

The Keap1-Nrf2 Signaling Axis

Under normal conditions, the protein Keap1 (Kelch-like ECH-associated protein 1) binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent proteasomal degradation.[11][12] This process keeps Nrf2 levels low. When cells are exposed to oxidative stress, reactive cysteine residues on Keap1 are modified, causing a conformational change that prevents it from binding to Nrf2.[7][11] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a broad array of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1) and superoxide dismutase 2 (Sod2).[3][12]

Dual Pathway Modulation by this compound

This compound functions by directly interacting with Keap1, disrupting the Keap1-Nrf2 complex and thereby preventing Nrf2 degradation.[8] This leads to robust Nrf2 nuclear translocation and the subsequent upregulation of its target genes, restoring cellular antioxidant defenses.[3][8]

Simultaneously, this compound inhibits the NF-κB pathway. It has been shown to directly inhibit IKKβ kinase activity, a critical step in the activation of NF-κB.[3][8] By preventing the activation of NF-κB, this compound suppresses the expression of pro-inflammatory mediators such as MCP-1, NAD(P)H oxidase, and 12-lipoxygenase, thereby reducing inflammation.[3]

Caption: Dual mechanism of this compound: Nrf2 activation and NF-κB inhibition.

Preclinical Evidence in a CKD Model

The primary evidence for the efficacy of this compound in CKD comes from studies using the 5/6 nephrectomy rat model. This model mimics many key features of human CKD, including hypertension, proteinuria, glomerulosclerosis, and interstitial fibrosis.[1][8]

In these studies, CKD was induced in Sprague-Dawley rats, which were then treated orally with this compound (2 mg/kg/day) or a vehicle for 12 weeks.[1][8] The results consistently demonstrated multi-faceted renal and vascular protection.

Data Presentation

The quantitative effects of this compound across key pathological pathways are summarized below.

Table 1: Effect of this compound on Nrf2 Pathway Proteins in Renal and Aortic Tissue

| Protein | Group | Relative Expression/Abundance | Change vs. CKD + Vehicle |

|---|---|---|---|

| Nuclear Nrf2 | Sham Control | Normal | - |

| CKD + Vehicle | Significantly Reduced[3][8] | - | |

| CKD + this compound | Restored to near-control levels[3][8] | Increased | |

| Keap1 | Sham Control | Normal | - |

| CKD + Vehicle | Significantly Increased[3][8] | - | |

| CKD + this compound | Reduced to control levels[3][8] | Decreased | |

| Heme Oxygenase-1 (HO-1) | Sham Control | Normal | - |

| CKD + Vehicle | Significantly Reduced[3][8] | - | |

| CKD + this compound | Restored to near-control levels[3][8] | Increased | |

| Superoxide Dismutase 2 (Sod2) | Sham Control | Normal | - |

| CKD + Vehicle | Significantly Reduced[3] | - | |

| CKD + this compound | Partially Restored[3] | Increased | |

| Catalase | Sham Control | Normal | - |

| CKD + Vehicle | Reduced[1][8] | - |

| | CKD + this compound | Increased[1][8] | Increased |

Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation

| Marker | Group | Relative Expression/Abundance | Change vs. CKD + Vehicle |

|---|---|---|---|

| Nitrotyrosine | Sham Control | Normal | - |

| CKD + Vehicle | Significantly Increased[3][6] | - | |

| CKD + this compound | Markedly Reduced[3][6] | Decreased | |

| NAD(P)H Oxidase Subunits | Sham Control | Normal | - |

| CKD + Vehicle | Significantly Upregulated[3][6] | - | |

| CKD + this compound | Reduced to near-control levels[3][6] | Decreased | |

| Nuclear NF-κB (p65) | Sham Control | Normal | - |

| CKD + Vehicle | Significantly Increased[6] | - | |

| CKD + this compound | Attenuated[6] | Decreased | |

| MCP-1 | Sham Control | Normal | - |

| CKD + Vehicle | Upregulated[3] | - | |

| CKD + this compound | Decreased[3] | Decreased | |

| TGF-β Pathway | Sham Control | Normal | - |

| CKD + Vehicle | Activated[1][5] | - |

| | CKD + this compound | Attenuated[1][5] | Decreased |

Table 3: Effect of this compound on Functional and Structural Parameters

| Parameter | Group | Finding | Change vs. CKD + Vehicle |

|---|---|---|---|

| Mean Arterial Pressure (MAP) | CKD + Vehicle | Increased by ~30%[1][2] | - |

| CKD + this compound | Restored to control levels[1][2] | Decreased | |

| Acetylcholine-Induced Vasorelaxation | CKD + Vehicle | Markedly Impaired (EC50 increased ~3-fold)[3] | - |

| CKD + this compound | Normalized to control levels[3] | Improved | |

| Glomerulosclerosis & Interstitial Fibrosis | CKD + Vehicle | Markedly Increased[1][2] | - |

| | CKD + this compound | Significantly Reduced[1][2] | Reduced |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines the core protocols used in the evaluation of this compound.

5/6 Nephrectomy Animal Model

This surgical model is a standard procedure for inducing CKD in rodents.

-

Animal Model: Male Sprague-Dawley rats (225–250 g) are used.[8]

-

Anesthesia: General anesthesia is induced (e.g., ketamine/xylazine, 100/5 mg/kg, i.p.).[8]

-

Procedure: The CKD model is created in two stages.

-

Stage 1: Two of the three branches of the left renal artery are ligated, inducing infarction of approximately two-thirds of the left kidney.

-

Stage 2: One week after the first surgery, a right total nephrectomy is performed, leaving the animal with one-third of its original renal mass.

-

-

Sham Control: Sham-operated control animals undergo the same surgical procedures (laparotomy) but without artery ligation or kidney removal.

-

Treatment: this compound (2 mg/kg in sesame oil) or vehicle is administered daily via oral gavage for the study duration (e.g., 12 weeks).[8]

Western Blotting for Protein Expression

This technique is used to quantify the abundance of specific proteins in tissue lysates.

-

Tissue Preparation: Kidney or aortic tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Fractionation (for Nrf2): To measure activated Nrf2, nuclear and cytosolic fractions are separated using a specialized extraction kit.

-

Protein Quantification: Total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

-

Electrophoresis: Equal amounts of protein (e.g., 50-100 μg) are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-p65 NF-κB).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band density is quantified and normalized to a loading control (e.g., GAPDH for cytosolic proteins, Lamin B for nuclear proteins).

In Vitro Nrf2 Activation Assay (Reporter Gene Assay)

While Western blotting for nuclear translocation is a direct measure, cell-based reporter assays are a high-throughput method to screen for Nrf2 activators.

-

Cell Line: A stable cell line (e.g., human hepatoma HepG2) is engineered to contain a reporter gene (e.g., Luciferase or β-lactamase) under the control of an ARE promoter (e.g., AREc32 cells).[13][14]

-

Compound Treatment: Cells are plated in multi-well plates (e.g., 96- or 384-well) and treated with various concentrations of the test compound (this compound) for a defined period (e.g., 24 hours).

-

Lysis and Readout: Cells are lysed, and the reporter enzyme's activity is measured.

-

Data Analysis: The signal intensity directly correlates with the level of Nrf2 activation. Potency (EC50) and efficacy (maximal activation) can be calculated from the dose-response curve.

Caption: General experimental workflow for preclinical testing in a rat CKD model.

Clinical Context and Future Directions

The development of this compound is informed by the clinical history of its analog, bardoxolone methyl. Bardoxolone methyl demonstrated significant increases in estimated glomerular filtration rate (eGFR) in patients with CKD and type 2 diabetes in Phase 2 and 3 trials (e.g., BEAM, BEACON).[16][17][18] However, the BEACON trial was terminated prematurely due to a higher rate of heart failure-related adverse events in the treatment arm, thought to be related to fluid overload.[17][19][20]

Subsequent, more detailed studies, such as the Japanese TSUBAKI trial which used the gold-standard inulin clearance method to measure GFR, confirmed that bardoxolone methyl directly improves true kidney function.[19][20] This suggests the underlying mechanism of Nrf2 activation is valid and beneficial for renal function.

The experience with bardoxolone methyl underscores two critical points for the future development of this compound:

-

The Nrf2 pathway is a highly promising target for treating CKD.[19]

-

Careful evaluation of off-target effects, particularly cardiovascular and fluid balance parameters, is essential in future clinical trials.

This compound, as a distinct chemical entity, may possess a different safety and tolerability profile. Further preclinical studies are warranted to characterize its pharmacokinetics, pharmacodynamics, and long-term safety before it can be advanced into human clinical trials for CKD.[6][8]

Conclusion

This compound is a promising, second-generation synthetic triterpenoid that addresses the core pathological drivers of chronic kidney disease: oxidative stress and inflammation. Through potent and dual modulation of the Keap1-Nrf2 and NF-κB pathways, it has demonstrated significant therapeutic potential in a robust preclinical model of CKD. The comprehensive data show that this compound not only halts damage but also restores function at both the cellular and organ levels. While the clinical development of related compounds highlights the need for cautious evaluation of safety, the strong preclinical efficacy of this compound establishes it as a compelling candidate for further development as a novel treatment for chronic kidney disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. The synthetic triterpenoid RTA dh404 (this compound) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthetic triterpenoid RTA dh404 (this compound) restores endothelial function impaired by reduced Nrf2 activity in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Player on An Old Field; the Keap1/Nrf2 Pathway as a Target for Treatment of Type 2 Diabetes and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 16. Effect of bardoxolone methyl on kidney function in patients with T2D and Stage 3b-4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bardoxolone Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from Bardoxolone Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 19. Bardoxolone methyl: drug development for diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CDDO-dhTFEA in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid with a trifluoroethyl amide substitution (CDDO-dhTFEA) and its close analogs in mitigating neuroinflammation. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its evaluation in various neuroinflammation models, and a quantitative summary of its therapeutic effects.

Core Mechanism of Action: A Dual Approach to Neuroprotection

This compound exerts its potent anti-inflammatory and neuroprotective effects primarily through the modulation of two critical signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Nrf2 Pathway Activation

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, a potent electrophilic compound, reacts with specific cysteine residues on Keap1. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[1][2] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[1] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cellular defense against oxidative stress, a key driver of neuroinflammation.[3]

NF-κB Pathway Inhibition